N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a thiophene ring substituted with cyano and methyl groups, and a naphthalene ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized and functionalized with cyano and methyl groups.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigation as a potential pharmaceutical agent, particularly in areas such as anti-inflammatory or anticancer research.
Industry: Use in the development of new materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(phenyl)acetamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(pyridin-2-yl)acetamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(benzyl)acetamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both a naphthalene ring and a thiophene ring with specific substitutions. This combination of structural features can impart unique chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-12-13(2)23-19(17(12)11-20)21-18(22)10-15-8-5-7-14-6-3-4-9-16(14)15/h3-9H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYBQAMUTJOSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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